Flupropanate

Catalog No.
S562212
CAS No.
756-09-2
M.F
C3H2F4O2
M. Wt
146.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupropanate

CAS Number

756-09-2

Product Name

Flupropanate

IUPAC Name

2,2,3,3-tetrafluoropropanoic acid

Molecular Formula

C3H2F4O2

Molecular Weight

146.04 g/mol

InChI

InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)

InChI Key

PXRROZVNOOEPPZ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)(F)F)(F)F

Canonical SMILES

C(C(C(=O)O)(F)F)(F)F

Control of Invasive Grasses:

  • Nassella tussock control: Studies have investigated the effectiveness of flupropanate in controlling Nassella tussock (Nassella trichotoma), a highly invasive grass species in New Zealand. Research suggests that flupropanate can significantly reduce Nassella cover, although it can also damage desirable pasture species and increase bare ground [].

Impact on Plant Communities:

  • Changes in pasture composition: The application of flupropanate can significantly alter the composition of plant communities in treated areas. Research has shown that while it effectively reduces target invasive grasses, it can also lead to a decrease in desirable pasture species and an increase in broadleaf weeds, impacting ecosystem diversity [, ].

Exploring Long-Term Effects:

  • Long-term impacts on grazing systems: Studies are ongoing to understand the long-term consequences of using flupropanate in grazing systems. Research is exploring its impact on soil health, pasture recovery, and the establishment of desirable plant communities after weed control [].

Investigating Environmental Factors:

  • Influence of environmental conditions: Researchers are investigating how environmental factors, such as soil type, topography, and grazing management practices, influence the efficacy and selectivity of flupropanate. This knowledge helps refine application strategies to minimize negative impacts on desired plants and ecosystems [].

Exploring Alternative Management Strategies:

  • Integrated weed management: Research is exploring the integration of flupropanate with other weed control methods, such as mechanical removal or controlled grazing, to develop more sustainable and effective management strategies for invasive grasses [].

Flupropanate, also known as 2,2,3,3-tetrafluoropropanoic acid, is a fluorinated organic compound with the molecular formula C3H2F4O2 and a molecular weight of 146.041 g/mol. This compound is characterized by its unique structure, which includes four fluorine atoms attached to a propanoic acid backbone. Flupropanate is registered under the CAS number 756-09-2 and has various synonyms including 3H-tetrafluoropropionic acid and tetrafluoropropionic acid .

Flupropanate acts as a systemic herbicide, meaning it is absorbed by the roots of targeted weeds and translocated throughout the plant []. Its specific mode of action involves disrupting fatty acid synthesis within the weed, ultimately leading to cell death. This targeted mechanism minimizes impact on desired plant species.

  • Safety Concerns:
    • Mild eye and skin irritant.
    • Potential for respiratory irritation if inhaled.
  • Hazards:
    • Not classified as flammable.
    • Can decompose upon heating, releasing toxic fumes [].
Due to its functional groups. One notable reaction involves the conversion of flupropanate to 2,2,3,3-tetrafluoro-propionyl chloride using benzotrichloride as a reagent. This reaction highlights the compound's potential in synthetic organic chemistry . Additionally, flupropanate can undergo hydrolysis and other transformations typical of carboxylic acids.

Flupropanate exhibits herbicidal properties and is primarily used as a selective herbicide for controlling various weed species. Its mode of action involves soil uptake, leading to slow-acting effects that target specific plant types while minimizing damage to desirable crops . Research indicates that flupropanate is effective against broadleaf weeds and has been studied for its environmental impact and selectivity in agricultural applications .

The synthesis of flupropanate typically involves the fluorination of propanoic acid derivatives. One common method includes the reaction of propanoic acid with fluorinating agents such as sulfur tetrafluoride or other fluorine sources under controlled conditions. The resulting product can be purified through distillation or crystallization methods to yield flupropanate in high purity .

Flupropanate is primarily utilized in agriculture as a selective herbicide. Its effectiveness against certain weed species makes it valuable for crop management in various agricultural settings. Additionally, due to its unique chemical properties, flupropanate may find applications in materials science and chemical synthesis, particularly in developing new fluorinated compounds .

Studies have shown that flupropanate interacts with various biological systems, particularly in plant physiology. Its herbicidal action is linked to disruption of metabolic pathways in target plants, leading to growth inhibition and eventual death. Furthermore, research into its environmental interactions suggests that flupropanate may have varying effects on soil microorganisms and non-target plant species, necessitating careful application practices in agricultural settings .

Flupropanate shares similarities with several other fluorinated compounds, particularly those used as herbicides or agrochemicals. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
FlupropanateC3H2F4O2Selective herbicide; slow-actingHigh water solubility (3900 g/L)
TriclopyrC13H15ClO3Systemic herbicide; broad-spectrumTargets woody plants
GlyphosateC3H8NO5PBroad-spectrum herbicide; non-selectiveInhibits amino acid synthesis
Fluazifop-P-butylC19H20F2N2O4Selective post-emergence herbicideEffective against grass species

Flupropanate's distinct structural features and mode of action set it apart from these compounds, making it particularly useful for specific agricultural applications where selectivity is crucial.

Precursor Compounds and Reaction Pathways

Fluorination Techniques for Propanoic Acid Derivatives

The synthesis of flupropanate (2,2,3,3-tetrafluoropropanoic acid) represents a significant advancement in fluorinated organic chemistry, with multiple fluorination pathways available for industrial production. The primary synthetic approach involves the direct fluorination of propanoic acid derivatives using specialized fluorinating agents [1] [2] [3].

Sulfur Tetrafluoride Fluorination

Sulfur tetrafluoride (SF₄) serves as one of the most versatile and widely employed fluorinating agents for preparing flupropanate precursors [2] [4] [5]. The mechanism involves initial activation of SF₄ by hydrogen fluoride to form reactive fluorinating species:

SF₄ + HF ⇌ SF₃⁺ + HF₂⁻

This activated complex readily converts carboxylic acids and their derivatives through multiple pathways. For propanoic acid derivatives, the fluorination proceeds through carbonyl activation followed by stepwise fluorine incorporation [2] [3]. The reaction typically requires controlled temperature conditions ranging from 15°C to 125°C, with optimal yields achieved between 40°C and 100°C [1].

Electrochemical Fluorination Methods

Advanced electrochemical fluorination techniques provide an alternative route for producing highly fluorinated propanoic acid derivatives [6] [7]. The electrochemical carboxylation approach utilizes pentafluoroethylarenes as starting materials, which undergo reductive carboxylation in the presence of specialized electrolytes. This method enables the synthesis of 2,2,3,3-tetrafluoropropanoic acid derivatives with excellent regioselectivity [6] [7].

The electrochemical process operates under mild conditions, typically at ambient temperature with controlled current densities of 4-14 amperes and cell voltages ranging from 13-14 volts [1]. The method offers advantages in terms of environmental compatibility and process control compared to traditional chemical fluorination approaches.

Alternative Fluorination Strategies

Recent developments include the use of specialized fluorinating reagents such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits enhanced thermal stability and resistance to aqueous hydrolysis compared to conventional agents [5]. These next-generation fluorinating agents enable more controlled and selective fluorination of propanoic acid derivatives under milder reaction conditions.

Cyanide-Mediated Synthesis Protocols

The cyanide-mediated synthesis pathway represents the most industrially significant route for flupropanate production, involving the reaction of tetrafluoroethylene with cyanide salts in aqueous-alcoholic media [1] [8].

Mechanistic Framework

The reaction proceeds through a nucleophilic addition mechanism where cyanide ions attack the electrophilic tetrafluoroethylene molecule. The process involves multiple steps:

  • Initial nucleophilic attack of cyanide on tetrafluoroethylene
  • Formation of fluorinated nitrile intermediates
  • Hydrolysis of nitrile groups to carboxylate functionality
  • Protonation to yield the final tetrafluoropropanoic acid product

Cyanide Salt Selection and Optimization

The choice of cyanide salt significantly influences reaction yields and product purity. Preferred cyanide salts include sodium cyanide (NaCN), potassium cyanide (KCN), and quaternary ammonium cyanides (R₄NCN, where R represents C₁-C₄ alkyl groups) [1]. Sodium and potassium cyanides provide optimal balance between reactivity and handling safety, while quaternary ammonium salts offer enhanced solubility in organic reaction media.

The molar ratio of water to cyanide salt must be carefully controlled, with optimal ratios ranging from 4:1 to 20:1. Higher water concentrations minimize unreacted cyanide while ensuring adequate solvation of reaction intermediates [1]. The cyanide concentration directly affects both reaction kinetics and product selectivity, requiring precise control during industrial-scale operations.

Reaction Medium Composition

The reaction medium composition critically influences both reaction efficiency and subsequent purification requirements. Water-alcohol mixtures containing 20-60% water by volume provide optimal conditions for tetrafluoroethylene solubility while maintaining adequate ionic strength for cyanide reactivity [1].

Methanol and ethanol represent the preferred alcoholic components due to their excellent water miscibility and favorable interaction with fluorinated intermediates [1] [9]. Additional polar aprotic solvents such as acetonitrile may be incorporated to enhance tetrafluoroethylene solubility, particularly at lower reaction temperatures [9] [10].

Process Optimization in Large-Scale Manufacturing

Temperature and Pressure Parameterization

Temperature Control Strategies

Industrial flupropanate production requires precise temperature control to optimize reaction kinetics while minimizing side product formation. The optimal temperature range of 40-100°C represents a balance between reaction rate and selectivity considerations [1]. Lower temperatures (40-60°C) favor higher selectivity but require extended reaction times, while higher temperatures (80-100°C) increase reaction rates but may promote undesired side reactions.

Temperature ramping strategies prove particularly effective in large-scale operations. Initial reaction temperatures of 40°C during tetrafluoroethylene addition minimize exothermic effects, followed by temperature elevation to 80°C to accelerate reaction completion [1]. This approach ensures consistent product quality while maintaining safe operating conditions.

Pressure Management Systems

Pressure control represents a critical parameter in flupropanate synthesis due to the gaseous nature of tetrafluoroethylene. Operating pressures typically range from 50-300 psi (345-2070 kPa), with pressure maintained through controlled tetrafluoroethylene addition [1].

Pressure monitoring systems must account for both tetrafluoroethylene consumption and temperature-dependent vapor pressure changes. Advanced control systems maintain pressure within ±5 psi of target values through automated tetrafluoroethylene feed control, ensuring consistent reaction stoichiometry [1].

Heat Transfer Optimization

Large-scale reactors require sophisticated heat transfer systems to manage reaction exothermicity. Heat removal rates must be balanced against mixing efficiency to prevent local temperature excursions that could promote side product formation. Jacketed reactor designs with recirculating coolant systems provide optimal heat transfer characteristics for industrial operations [11] [12].

Solvent Selection and Reaction Kinetics

Solvent System Design

The selection of appropriate solvent systems significantly impacts both reaction kinetics and downstream processing requirements [13] [14] [15]. Water-alcohol mixtures provide optimal solvation for both ionic and neutral species involved in the reaction mechanism. The dielectric constant of the solvent mixture influences ion-pair formation and charge separation, directly affecting reaction rates [11] [16].

Methanol emerges as the preferred alcoholic component due to its high dielectric constant (38.8) and excellent miscibility with water [9]. The methanol-water system provides optimal conditions for cyanide ion solvation while maintaining adequate solubility for tetrafluoroethylene and fluorinated intermediates.

Kinetic Parameter Optimization

Reaction kinetics studies reveal that the rate-determining step involves the initial nucleophilic attack of cyanide on tetrafluoroethylene [1]. The reaction follows second-order kinetics with respect to cyanide concentration and first-order kinetics with respect to tetrafluoroethylene concentration under typical industrial conditions.

Activation energy measurements indicate optimal reaction temperatures of 60-80°C for industrial operations, where reaction rates are sufficiently high while maintaining acceptable selectivity [11] [12]. Temperature coefficients demonstrate that each 10°C temperature increase approximately doubles the reaction rate, enabling precise kinetic control through temperature adjustment.

Mass Transfer Considerations

Gas-liquid mass transfer of tetrafluoroethylene represents a critical factor in large-scale operations. The limited aqueous solubility of tetrafluoroethylene necessitates efficient gas-liquid contacting systems to maintain adequate dissolved concentrations [1].

High-speed agitation systems with specialized impeller designs enhance tetrafluoroethylene dissolution rates while minimizing energy consumption. Optimal stirring rates typically range from 300-500 rpm for industrial reactors, providing adequate mass transfer without excessive mechanical stress on reactor components.

Purification and Quality Control Standards

Primary Purification Methodologies**

Distillation-Based Separation

The primary purification approach involves multi-stage distillation to separate flupropanate from reaction byproducts and unreacted starting materials [1]. The relatively low boiling point of 2,2,3,3-tetrafluoropropanoic acid (66-67°C at 50 mmHg) enables efficient separation from higher-boiling impurities through vacuum distillation.

Industrial distillation systems typically employ packed columns with theoretical plate numbers exceeding 20 to achieve the required separation efficiency [1]. The formation of azeotropic mixtures with alcohols requires careful consideration of distillation conditions, with azeotrope-breaking techniques employed when necessary.

Crystallization Techniques

Crystallization provides an alternative purification method particularly suitable for producing high-purity flupropanate salts [17] [18] [19]. Controlled crystallization from aqueous-alcoholic solutions yields crystalline sodium or potassium tetrafluoropropanoate with purities exceeding 95% [1].

The crystallization process requires precise temperature control, typically involving cooling from 70-80°C to 20-25°C at controlled rates of 0.5-1.0°C per minute [19] [20]. Seeding with pure crystals ensures consistent crystal size distribution and minimizes inclusion of impurities in the crystal lattice.

Extraction-Based Purification

Liquid-liquid extraction using appropriate organic solvents provides effective separation of flupropanate from aqueous reaction mixtures [1]. Ether-based solvents, including diethyl ether and tetrahydrofuran, demonstrate excellent extraction efficiency for 2,2,3,3-tetrafluoropropanoic acid while maintaining low co-extraction of ionic impurities.

The extraction process typically involves multiple countercurrent stages to achieve target purity levels. pH adjustment to acidic conditions (pH < 3) ensures complete protonation of carboxylate groups, enhancing extraction efficiency into organic phases [1].

Analytical Quality Control Methods**

Chromatographic Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the primary analytical method for flupropanate quantification and purity assessment [21] [22]. The method provides detection limits below 0.1 µg/mL with excellent selectivity for fluorinated carboxylic acids.

Standard analytical protocols employ reverse-phase chromatography with specialized fluorinated stationary phases to achieve optimal separation of flupropanate from structural analogs [21]. Mobile phase systems typically consist of acetonitrile-water gradients with trifluoroacetic acid modifiers to enhance peak shape and reproducibility [10] [23].

Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy provides definitive structural confirmation and quantitative analysis of flupropanate products [1]. The technique offers excellent sensitivity for fluorinated compounds with characteristic chemical shifts enabling unambiguous identification of tetrafluoropropanoic acid derivatives.

Quantitative ¹⁹F NMR protocols utilize internal standards such as sodium trifluoroacetate to achieve measurement uncertainties below 2% relative standard deviation [1]. The method proves particularly valuable for monitoring reaction progress and assessing conversion efficiency during process development.

Purity Specifications and Testing

Industrial flupropanate typically meets minimum purity specifications of 95% by weight, with higher grades achieving purities exceeding 99% [1] [24] [25]. Impurity profiles must be carefully controlled, with particular attention to residual cyanide compounds, which are limited to less than 10 ppm in commercial products.

Water content represents another critical quality parameter, typically maintained below 0.5% by weight to prevent hydrolysis during storage [26] [27]. Karl Fischer titration provides accurate water determination with precision suitable for quality control applications.

Stability Testing and Storage Requirements

Flupropanate demonstrates excellent chemical stability under ambient conditions but requires protection from strong bases and elevated temperatures [26] [27]. Stability testing protocols involve exposure to accelerated aging conditions (40°C, 75% relative humidity) for periods up to 24 months to establish shelf-life specifications.

XLogP3

1.3

Boiling Point

134.0 °C

UNII

376KS3J2Q6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

756-09-2

Wikipedia

Flupropanate

Dates

Last modified: 08-15-2023

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